1-(2-{4-[(1E)-1-(4-iodophenyl)-2-phenylbut-1-en-1-yl]phenoxy}ethyl)pyrrolidine
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Overview
Description
It was initially developed for the treatment of breast cancer and postmenopausal osteoporosis but was never marketed due to insufficient effectiveness in clinical trials . Idoxifene is structurally related to tamoxifen and exhibits a higher relative binding affinity for the estrogen receptor, making it a promising candidate for various therapeutic applications .
Preparation Methods
The synthesis of idoxifene involves several steps, starting from the basic structure of tamoxifen. A large-scale chemical synthesis of idoxifene has been devised, which includes the following key steps :
Formation of the triphenylethylene core: This involves the reaction of 4-iodophenylmagnesium bromide with benzophenone to form 4-iodotriphenylethylene.
Introduction of the pyrrolidino group: The 4-iodotriphenylethylene is then reacted with 2-(N-pyrrolidino)ethanol in the presence of a base to form the final product, idoxifene.
The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent any side reactions. Industrial production methods would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Idoxifene undergoes various chemical reactions, including:
Oxidation: Idoxifene can be oxidized to form its corresponding N-oxide derivative.
Reduction: Reduction of idoxifene can lead to the formation of deiodinated products.
Substitution: The iodine atom in idoxifene can be substituted with other functional groups using appropriate reagents.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: As a selective estrogen receptor modulator, idoxifene is used in studies related to receptor binding and modulation.
Biology: Idoxifene’s effects on cellular processes, such as apoptosis and cell proliferation, are of significant interest in biological research.
Medicine: Idoxifene has been investigated for its potential in treating breast cancer and osteoporosis. .
Industry: Although not marketed, idoxifene’s structural analogs are used in the development of new therapeutic agents.
Mechanism of Action
Idoxifene exerts its effects by binding to estrogen receptors and modulating their activity . It acts as an agonist in some tissues, such as bone, where it promotes bone formation and prevents bone loss. In other tissues, like the breast and uterus, idoxifene acts as an antagonist, inhibiting cell proliferation and inducing apoptosis. The molecular targets and pathways involved include the estrogen response element (ERE) and various signal transduction pathways regulated by estrogen receptors .
Comparison with Similar Compounds
Idoxifene is often compared with other selective estrogen receptor modulators, such as tamoxifen and raloxifene . While all three compounds share a similar mechanism of action, idoxifene has some unique properties:
Higher binding affinity: Idoxifene has a higher relative binding affinity for the estrogen receptor compared to tamoxifen.
Metabolic stability: Idoxifene is more metabolically stable than tamoxifen, leading to a longer duration of action.
Reduced agonist activity: Idoxifene exhibits reduced agonist activity on breast and uterine cells compared to tamoxifen, potentially leading to fewer side effects.
Similar compounds include:
Tamoxifen: A widely used SERM for the treatment of breast cancer.
Raloxifene: Another SERM used for the prevention and treatment of osteoporosis in postmenopausal women.
Properties
IUPAC Name |
1-[2-[4-[1-(4-iodophenyl)-2-phenylbut-1-enyl]phenoxy]ethyl]pyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30INO/c1-2-27(22-8-4-3-5-9-22)28(23-10-14-25(29)15-11-23)24-12-16-26(17-13-24)31-21-20-30-18-6-7-19-30/h3-5,8-17H,2,6-7,18-21H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJKOTMDDZAJTGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=C(C=C1)OCCN2CCCC2)C3=CC=C(C=C3)I)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30INO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00861234 |
Source
|
Record name | 1-(2-{4-[(1E)-1-(4-Iodophenyl)-2-phenylbut-1-en-1-yl]phenoxy}ethyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00861234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
523.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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